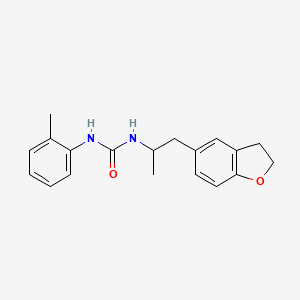

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-13-5-3-4-6-17(13)21-19(22)20-14(2)11-15-7-8-18-16(12-15)9-10-23-18/h3-8,12,14H,9-11H2,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGFNHSTCNKJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC(C)CC2=CC3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(o-tolyl)urea is a derivative of benzofuran known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzofuran core and an urea linkage, which is significant for its pharmacological potential. The synthesis typically involves several steps:

- Formation of the Benzofuran Moiety : This can be achieved through cyclization reactions involving ortho-hydroxyaryl ketones.

- Alkylation : The benzofuran derivative is alkylated using 1-bromo-2-propanol to introduce the propan-2-yl group.

- Urea Formation : The final step involves the reaction of the alkylated benzofuran with appropriate isocyanates to form the urea .

Biological Activity

Recent studies have highlighted various aspects of the biological activity of this compound:

Antitumor Activity

Research indicates that related compounds within the benzofuran class exhibit significant antitumor properties. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like Doxorubicin .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound 2e (R = o-Cl) | 5.02 | Non-small cell lung cancer |

| Compound 2f (R = m-Cl) | 9.81 | Leukemia |

| Doxorubicin | 0.59 | Various cancers |

The mechanism through which this compound exerts its effects may involve modulation of specific molecular targets, including enzymes and receptors associated with cancer proliferation and survival pathways .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Antibacterial Activity : A series of urea derivatives were evaluated for their antibacterial properties, showing promising results against pathogenic bacteria with minimum inhibitory concentrations (MICs) in the low microgram/mL range .

- Antifungal and Antiprotozoal Effects : Compounds derived from similar structural frameworks demonstrated inhibitory activity against fungal and protozoal pathogens, indicating a broad spectrum of biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Observations:

- Substituent Effects: The o-tolyl group (methyl substitution) versus trifluoromethylphenyl () or chloropyridyloxy (fluazuron) highlights trade-offs between steric bulk and electronic effects. Fluazuron’s difluorobenzoyl group enhances pesticidal activity, suggesting that electron-withdrawing substituents on the urea moiety improve agrochemical efficacy .

- Molecular Weight: The target compound (309.4 g/mol) is smaller than fluazuron (464.2 g/mol), which may influence bioavailability and permeability.

Electronic and Topological Properties

For instance:

- The dihydrobenzofuran moiety’s aromaticity may delocalize electron density, reducing nucleophilic attack susceptibility compared to non-aromatic analogs.

Q & A

Q. What are the common synthetic routes for preparing the dihydrobenzofuran core in this compound?

The dihydrobenzofuran scaffold can be synthesized via oxidative cyclization of phenolic precursors. For example, 5-methoxy-2-phenyl-2,3-dihydrobenzofuran was prepared using 4-methoxyphenol and styrene in hexafluoropropan-2-ol with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., hexafluoropropanol) enhance reaction efficiency.

- Oxidation : DDQ facilitates dehydrogenation to form the fused furan ring.

- Characterization : Confirm the structure via -NMR, -NMR, and HRMS.

Q. How is the urea linkage in this compound synthesized?

Urea bonds are typically formed by reacting an amine with an isocyanate. For example, in a related urea derivative, o-tolyl isocyanate was reacted with a propan-2-yl-substituted intermediate in anhydrous methanol under nitrogen, followed by silica gel purification (DCM:MeOH = 98:2) to achieve 73% yield . Critical parameters:

- Reaction time : 9 hours at room temperature.

- Purification : Silica chromatography with gradient elution to isolate the product.

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- - and -NMR : Identify proton environments (e.g., dihydrobenzofuran CH groups at δ 3.2–4.0 ppm) and aromatic signals.

- HRMS : Confirm molecular weight (e.g., expected [M+H] for CHNO: 309.1603).

- IR Spectroscopy : Detect urea C=O stretching (~1640–1680 cm) and N-H bonds (~3300 cm).

Advanced Research Questions

Q. How can computational tools like Multiwfn analyze the electronic properties of this compound?

Multiwfn enables wavefunction analysis to study electrostatic potential (ESP), electron localization function (ELF), and bond orders. For example:

- ESP mapping : Identify nucleophilic/electrophilic regions on the urea moiety and dihydrobenzofuran ring.

- Bond order analysis : Quantify conjugation between the urea group and aromatic systems.

- Methodology : Optimize the geometry at the B3LYP/6-311+G(d,p) level, then calculate ESP/ELF using Multiwfn .

Q. How can researchers resolve discrepancies in reaction yields during urea bond formation?

Contradictory yields may arise from moisture sensitivity or competing side reactions. Strategies include:

- Moisture control : Use anhydrous solvents and inert atmosphere (N/Ar) .

- Reagent purity : Ensure isocyanates are free from amines to prevent premature polymerization.

- Kinetic monitoring : Use TLC or in situ IR to track reaction progress and optimize time/temperature.

Q. What challenges exist in determining the purity of this compound, and how can they be addressed?

Commercial sources (e.g., Sigma-Aldrich) often lack analytical data for rare compounds . Solutions:

- HPLC-MS : Use a C18 column with acetonitrile/water + 0.1% formic acid to detect impurities.

- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values.

- Recrystallization : Purify using ethyl acetate/hexane to remove residual solvents.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.